![molecular formula C24H20FN7O3 B2937295 N-(1-(1-(4-氟苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)-2-(对甲苯氧基)乙酰胺 CAS No. 1020488-60-1](/img/structure/B2937295.png)

N-(1-(1-(4-氟苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)-3-甲基-1H-吡唑-5-基)-2-(对甲苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

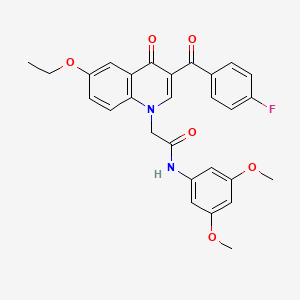

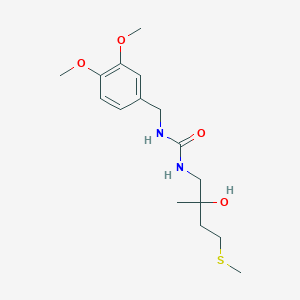

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a fused nitrogen-containing heterocycle . These types of compounds have been of significant interest in medicinal chemistry as they are often used as scaffolds for the development of kinase inhibitors to treat a range of diseases, including cancer .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core is a fused ring system with nitrogen atoms, and there are additional pyrazole rings attached, along with a p-tolyloxy group and a fluorophenyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. In general, compounds with this structure can undergo a variety of reactions, including substitutions, additions, and eliminations .科学研究应用

Pharmaceuticals

Pyrazolo[3,4-d]pyrimidine derivatives are utilized as building blocks in the creation of various pharmaceutical drugs due to their pharmacological activities. They are particularly noted for their roles in developing treatments for diseases such as cancer .

Kinase Inhibitors

The derivatives act as inhibitors for certain kinases, which are enzymes that play a crucial role in the signaling pathways of cells. This application is significant in cancer research where kinase activity is often dysregulated .

作用机制

Target of Action

The primary target of this compound is the ryanodine receptor (RyR) . The ryanodine receptor is a type of calcium channel found in various types of tissues, including muscle and neurons. It plays a crucial role in the regulation of intracellular calcium levels, which is essential for various cellular processes such as muscle contraction and neuronal signaling .

Mode of Action

The compound interacts with the ryanodine receptor, potentially acting as an activator . This interaction could lead to an increase in intracellular calcium levels by promoting the release of calcium from intracellular stores . The exact nature of this interaction and the resulting changes in receptor activity are still under investigation.

Biochemical Pathways

The activation of the ryanodine receptor leads to an increase in intracellular calcium levels, which can affect various biochemical pathways. For instance, in muscle cells, increased calcium levels can trigger muscle contraction. In neurons, calcium can activate various signaling pathways that are involved in the regulation of neuronal activity .

Result of Action

The activation of the ryanodine receptor and the subsequent increase in intracellular calcium levels can have various effects at the molecular and cellular level. For instance, in muscle cells, this could lead to muscle contraction. In neurons, this could affect neuronal signaling .

未来方向

Future research on this compound could involve further exploration of its potential uses, such as its effectiveness as a kinase inhibitor for cancer treatment or as an insecticide . Additionally, modifications to the structure of the compound could be explored to improve its properties or discover new applications.

属性

IUPAC Name |

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN7O3/c1-14-3-9-18(10-4-14)35-13-21(33)27-20-11-15(2)30-32(20)24-28-22-19(23(34)29-24)12-26-31(22)17-7-5-16(25)6-8-17/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPIEHOONBFGNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine](/img/structure/B2937217.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2937219.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2937220.png)

![3-chloro-2-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2937226.png)

![1-[3-(3-Bromophenyl)-3-hydroxyazetidin-1-yl]-2-chloroethanone](/img/structure/B2937228.png)

![(Z)-ethyl 2-(4,6-difluoro-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2937230.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2937231.png)

![ethyl 4-[(3-methoxypropyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2937235.png)